N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline
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Overview
Description
N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline is a complex organic compound characterized by its unique structure, which includes a benzimidazole core, a chlorophenoxyethyl group, and a fluorophenylamine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chlorophenoxyethyl group through nucleophilic substitution. The final step involves the coupling of the fluorophenylamine group under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenoxyethyl moiety.
Scientific Research Applications
N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of
Properties
Molecular Formula |
C22H19ClFN3O |
---|---|
Molecular Weight |
395.9g/mol |
IUPAC Name |
N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]-4-fluoroaniline |
InChI |
InChI=1S/C22H19ClFN3O/c23-18-5-1-4-8-21(18)28-14-13-27-20-7-3-2-6-19(20)26-22(27)15-25-17-11-9-16(24)10-12-17/h1-12,25H,13-15H2 |
InChI Key |
QYVIFUTZWPNVQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CNC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CNC4=CC=C(C=C4)F |
Origin of Product |
United States |
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